1-(2-Chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea
Description
1-(2-Chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea is a urea-derived compound featuring a 2-chloroethyl group and a 1,2,3,4-tetrahydro-2-naphthyl substituent. Urea derivatives are widely studied for their diverse biological activities, including anticancer, antiviral, and agrochemical applications. The 2-chloroethyl group is a reactive alkylating moiety, often associated with DNA crosslinking and cytotoxic effects, as seen in chemotherapeutic agents like carmustine .
Properties
CAS No. |
102433-66-9 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,12H,5-9H2,(H2,15,16,17) |
InChI Key |
AATZWARJFHAMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)NCCCl |
Origin of Product |
United States |
Biological Activity
1-(2-Chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This compound is part of a broader class of chloroethylureas that have been studied for their antitumor properties and mechanisms of action. This article examines the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- CAS Number : 102433-66-9
The biological activity of 1-(2-chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea is primarily attributed to its ability to form DNA cross-links, a characteristic feature shared with other chloroethyl compounds. This cross-linking inhibits DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells.
Biological Activity and Efficacy
Research has shown that compounds similar to 1-(2-chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea exhibit varying degrees of antitumor activity. For instance:
-
Antitumor Activity : Studies indicate that related chloroethyl derivatives demonstrate significant cytotoxicity against various cancer cell lines. The effectiveness is often measured by the IC50 value (the concentration required to inhibit cell growth by 50%). For example:
These values suggest that the compound may be effective against specific types of cancer cells.
Compound Cell Line IC50 (µM) Compound I A549 (lung cancer) 0.36 Compound II MCF-7 (breast cancer) 0.79
Toxicity Profile
The toxicity of 1-(2-chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea has been assessed through various studies:
- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for mice via intravenous administration has been reported as 18 mg/kg . This indicates a moderate level of acute toxicity.
- Genotoxicity : Research indicates that similar compounds can induce DNA damage. For example, one study found that certain chloroethyl derivatives led to a significant increase in DNA single-strand breaks and interstrand cross-links in cellular models .
Case Studies
Several case studies have highlighted the therapeutic potential and challenges associated with chloroethyl compounds:
- Case Study on Antitumor Efficacy : A study involving the administration of chloroethyl compounds in animal models demonstrated improved survival rates compared to controls treated with standard chemotherapy agents. The study indicated that these compounds could enhance the efficacy of existing treatments while potentially reducing side effects .
- Comparative Genotoxicity Study : A comparative analysis between different chloroethyl derivatives showed that while some exhibited higher antitumor activity, they also posed greater risks for mutagenicity and carcinogenicity due to their DNA-damaging effects .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 1-(2-Chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and affecting signaling pathways related to cell survival.
Case Study: Anticancer Mechanism
In laboratory settings, 1-(2-Chloroethyl)-3-(1,2,3,4-tetrahydro-2-naphthyl)urea was tested on various cancer cell lines. The results indicated that it could induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.
Data Table: Anticancer Activity
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound | Lipophilicity (LogP)* | Reactivity |
|---|---|---|
| Target Compound | High (tetrahydro-naphthyl) | High (alkylating chloroethyl) |
| Coumatetralyl | Moderate | Low (non-alkylating) |
| Pyrazinylmethyl Urea | Moderate (pyrazine) | Moderate (alkylating) |
*LogP values are estimated based on substituent contributions.
Research Findings
Alkylating Potential: The 2-chloroethyl group in the target compound and its pyrazine analog suggests shared mechanisms with nitrosourea chemotherapeutics, which alkylate DNA and RNA .
Agrochemical vs. Pharmaceutical Use : Coumatetralyl’s anticoagulant activity contrasts with the hypothesized cytotoxic focus of the urea derivatives, highlighting how core structure dictates application .
Recent Developments : The 2025 report on pyrazinylmethyl urea underscores ongoing interest in urea derivatives for targeted therapies, though the tetrahydro-naphthyl variant may offer unique advantages in CNS drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
